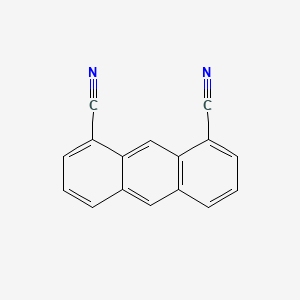
(2S)-7,4'-dihydroxy-3'-prenylflavan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-7,4’-dihydroxy-3’-prenylflavan: is a naturally occurring flavonoid compound found in various plants. It belongs to the class of prenylated flavonoids, which are known for their diverse biological activities. This compound is characterized by the presence of two hydroxyl groups at positions 7 and 4’ and a prenyl group at position 3’ on the flavan skeleton.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-7,4’-dihydroxy-3’-prenylflavan typically involves several steps:
Prenylation: The introduction of the prenyl group at the 3’ position is achieved through a prenylation reaction. This can be done using prenyl bromide in the presence of a base such as potassium carbonate.
Hydroxylation: The hydroxyl groups at positions 7 and 4’ are introduced through hydroxylation reactions. This can be achieved using hydroxylating agents such as hydrogen peroxide or through enzymatic hydroxylation.
Cyclization: The flavan skeleton is formed through a cyclization reaction, which can be catalyzed by acids or bases.
Industrial Production Methods
Industrial production of (2S)-7,4’-dihydroxy-3’-prenylflavan can be achieved through biotechnological methods, such as using genetically engineered microorganisms to produce the compound from simple precursors. This method is advantageous due to its sustainability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: (2S)-7,4’-dihydroxy-3’-prenylflavan can undergo oxidation reactions to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its reduced forms. Sodium borohydride is a common reducing agent used for this purpose.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification, to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Acyl chlorides, alkyl halides
Major Products
Oxidation: Quinones, hydroxylated derivatives
Reduction: Reduced flavan derivatives
Substitution: Esterified or etherified flavan derivatives
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2S)-7,4’-dihydroxy-3’-prenylflavan is used as a precursor for the synthesis of other flavonoid derivatives. Its unique structure allows for various chemical modifications, making it a valuable compound for synthetic chemistry.
Biology
In biological research, this compound is studied for its potential antioxidant and anti-inflammatory properties. It has been shown to scavenge free radicals and inhibit inflammatory pathways, making it a candidate for therapeutic applications.
Medicine
In medicine, (2S)-7,4’-dihydroxy-3’-prenylflavan is investigated for its potential use in treating diseases such as cancer and cardiovascular disorders. Its ability to modulate various biological pathways makes it a promising compound for drug development.
Industry
In the industry, this compound is used in the formulation of dietary supplements and cosmetics due to its antioxidant properties. It is also explored for its potential use in food preservation.
Mecanismo De Acción
The mechanism of action of (2S)-7,4’-dihydroxy-3’-prenylflavan involves its interaction with various molecular targets and pathways. It exerts its effects by:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: Inducing apoptosis and inhibiting cell proliferation in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-naringenin: A dihydro-flavonoid with similar hydroxylation but lacking the prenyl group.
(2S)-eriodictyol: Another dihydro-flavonoid with hydroxyl groups at different positions.
(2S)-hesperetin: A methylated derivative of (2S)-naringenin.
Uniqueness
(2S)-7,4’-dihydroxy-3’-prenylflavan is unique due to the presence of the prenyl group at the 3’ position, which enhances its biological activity compared to non-prenylated flavonoids. This structural feature contributes to its increased lipophilicity and ability to interact with cellular membranes, making it more effective in various biological applications.
Propiedades
Fórmula molecular |
C20H22O3 |
|---|---|
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
(2S)-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-3,4-dihydro-2H-chromen-7-ol |
InChI |
InChI=1S/C20H22O3/c1-13(2)3-4-15-11-16(6-9-18(15)22)19-10-7-14-5-8-17(21)12-20(14)23-19/h3,5-6,8-9,11-12,19,21-22H,4,7,10H2,1-2H3/t19-/m0/s1 |
Clave InChI |
HORNIGLAKNPZGF-IBGZPJMESA-N |
SMILES isomérico |
CC(=CCC1=C(C=CC(=C1)[C@@H]2CCC3=C(O2)C=C(C=C3)O)O)C |
SMILES canónico |
CC(=CCC1=C(C=CC(=C1)C2CCC3=C(O2)C=C(C=C3)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(8S,9R,10R,11S,13S,14S,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-10,13-dimethyl-17-prop-1-ynyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B11930016.png)
![(6S,9S,11S)-1',6,10,10,13-pentamethylspiro[3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane-11,3'-pyrrolidine]-2',4,5',14-tetrone](/img/structure/B11930023.png)
![1-[(4-fluorophenyl)methyl]-3-N-(4-methoxy-3,5-dimethylphenyl)-7-methyl-5-(1H-pyrrole-2-carbonyl)-4,6-dihydropyrazolo[4,3-c]pyridine-3,7-dicarboxamide](/img/structure/B11930024.png)


![[(1S,2S,5R,7R,8S,10S,11R,13S)-10-hydroxy-12,12-dimethyl-6-methylidene-9,16-dioxo-14-oxapentacyclo[11.2.2.15,8.01,11.02,8]octadecan-7-yl] acetate](/img/structure/B11930044.png)



![[4-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[1-[[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]carbamate](/img/structure/B11930063.png)


